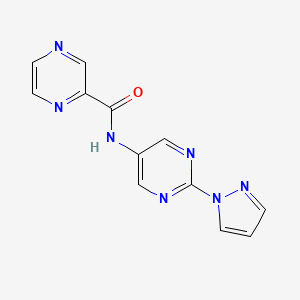

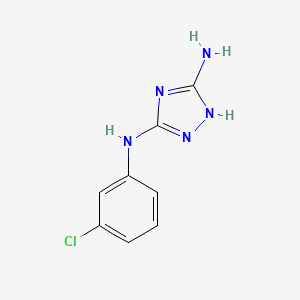

![molecular formula C12H11ClN2OS B2803067 6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one CAS No. 898421-81-3](/img/structure/B2803067.png)

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .

Synthesis Analysis

The synthesis of pyridopyrimidines has been explored in various studies. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a methylsulfanyl group, and a ketone functional group .Aplicaciones Científicas De Investigación

Anticancer Properties

HMS1657C05: has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways critical for cancer cell survival. Researchers are investigating its potential to target specific cancer types, such as breast, lung, or colon cancer. Preclinical studies have demonstrated its ability to suppress tumor growth and induce apoptosis (programmed cell death) in cancer cells .

Anti-inflammatory Activity

Inflammation plays a pivotal role in various diseases, including autoimmune disorders and chronic conditions. HMS1657C05 exhibits anti-inflammatory effects by modulating immune responses. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Antiviral Applications

The compound’s unique structure suggests antiviral activity. Scientists are investigating its ability to inhibit viral replication, particularly against RNA virusesHMS1657C05 might hold promise in combating viral infections, such as influenza, hepatitis, or even emerging viruses like SARS-CoV-2 .

Neuroprotective Effects

Neurodegenerative diseases, like Alzheimer’s and Parkinson’s, involve neuronal damage and inflammation. HMS1657C05 has been studied for its potential neuroprotective properties. It may help prevent neuronal cell death, reduce oxidative stress, and enhance cognitive function .

Antibacterial Applications

The compound’s sulfanyl group suggests antibacterial activity. Researchers are investigating its effectiveness against both Gram-positive and Gram-negative bacteriaHMS1657C05 could be a valuable addition to the arsenal of antibiotics, especially in the face of antibiotic-resistant strains .

Metabolic Disorders

Metabolic disorders, such as diabetes and obesity, are characterized by dysregulated metabolic pathways. HMS1657C05 might modulate key enzymes involved in glucose metabolism, lipid synthesis, or insulin signaling. Ongoing studies explore its potential in managing metabolic imbalances .

Propiedades

IUPAC Name |

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOCBWVBSJIYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxolane-3-carboxylic acid](/img/no-structure.png)

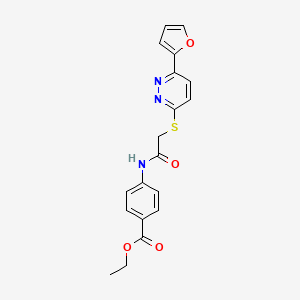

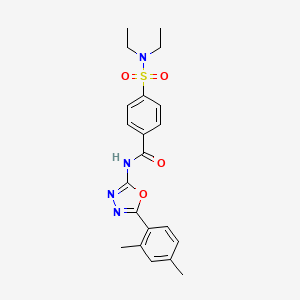

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)

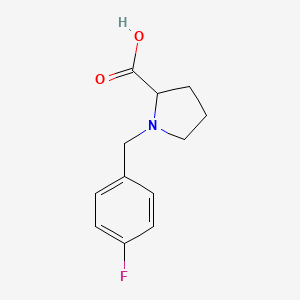

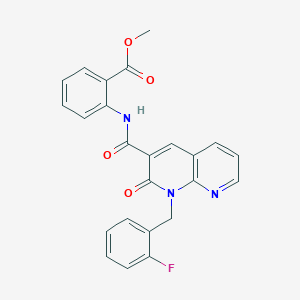

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2802994.png)

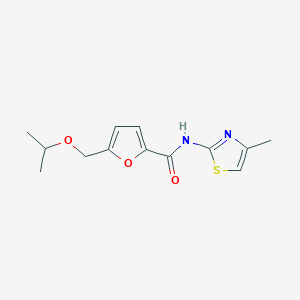

![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)

![N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide](/img/structure/B2803002.png)

methanone](/img/structure/B2803006.png)